2-(3-methoxyphenoxy)butanamide
Description
2-(3-Methoxyphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-methoxyphenoxy group at the second carbon. The methoxy group at the meta-position of the phenyl ring may influence electronic properties, solubility, and binding affinity in biological systems. Similar compounds, such as 3-oxo-2-phenylbutanamide (a precursor in amphetamine synthesis) and 2-(3-methoxyphenyl)ethylamine (a monoamine derivative), highlight the versatility of aryl-substituted amides and amines in research .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-5-8(7-9)14-2/h4-7,10H,3H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJUSEVXLSNCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)butanamide typically involves the reaction of 3-methoxyphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenoxy)butanamide.
Reduction: Formation of 2-(3-methoxyphenoxy)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenoxy)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(3-methoxyphenoxy)butanamide with structurally or functionally related compounds, emphasizing synthesis, applications, and physicochemical properties.
Structural Analogues
3-Oxo-2-Phenylbutanamide (Item No. 28359) Structure: Features a ketone group at C3 and a phenyl group at C2, distinguishing it from the methoxyphenoxy-substituted amide. Applications: Used as an analytical reference standard in forensic investigations of amphetamine synthesis . Synthesis: Not explicitly detailed in evidence, but ketone-containing amides often derive from condensation or oxidation reactions.
2-(3-Methoxyphenyl)ethylamine Structure: Contains a primary amine linked to a 3-methoxyphenyl ethyl chain, lacking the amide and phenoxy groups. Applications: A building block for pharmaceuticals or psychoactive substances; similar to phenethylamine derivatives. Physicochemical Properties: Higher volatility and basicity compared to this compound due to the amine group .
Functional Analogues
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5 in ) Structure: Heterocyclic imidazole with ester and aryl substituents. Synthesis: Prepared via cyclization of methyl 3-arylamino-2-benzoylaminobut-2-enoate using polyphosphoric acid (PPA) at 130–140°C .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride () Structure: Methyl ester with a dimethylated backbone and methylamino group. Synthesis: Involves hydrochloric acid-mediated deprotection, yielding a hydrochloride salt . Relevance: Highlights the importance of salt formation (e.g., hydrochloride) for stabilizing amines/amides, a strategy applicable to this compound derivatives.
Physicochemical and Pharmacological Insights
- Solubility: The methoxy group in this compound likely enhances water solubility compared to non-polar analogues like 3-oxo-2-phenylbutanamide.
Data Tables
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
